molecular formula C13H16F3NO2 B8662245 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Cat. No.: B8662245
M. Wt: 275.27 g/mol
InChI Key: YBWKLNVBFPZYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol is an organic compound that features a piperidine ring substituted with a trifluoromethoxy-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.

    Substitution: The trifluoromethoxy-benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a piperidine derivative without the hydroxyl group.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.

Mechanism of Action

The mechanism of action of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethoxy group and the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)19-11-3-1-10(2-4-11)9-12(18)5-7-17-8-6-12/h1-4,17-18H,5-9H2

InChI Key

YBWKLNVBFPZYGD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)OC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.